molecular formula C10H14ClN B8267719 N-(3-Chloro-2-methylbenzyl)ethanamine

N-(3-Chloro-2-methylbenzyl)ethanamine

Cat. No.: B8267719
M. Wt: 183.68 g/mol
InChI Key: WPRWXEDSHLQGDR-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylbenzyl)ethanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the third position and a methyl group at the second position, attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylbenzyl)ethanamine typically involves the reaction of 3-chloro-2-methylbenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Chloro-2-methylbenzyl chloride+EthanamineThis compound+HCl\text{3-Chloro-2-methylbenzyl chloride} + \text{Ethanamine} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-methylbenzyl chloride+Ethanamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylbenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block receptor sites, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-3-methylbenzyl)ethanamine
  • N-(3-Chloro-4-methylbenzyl)ethanamine
  • N-(3-Chloro-2-methylphenyl)ethanamine

Uniqueness

N-(3-Chloro-2-methylbenzyl)ethanamine is unique due to the specific positioning of the chlorine and methyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12-7-9-5-4-6-10(11)8(9)2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRWXEDSHLQGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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